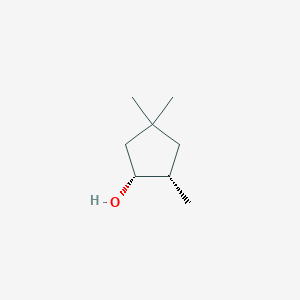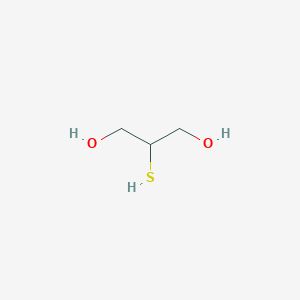![molecular formula C13H16N2 B14620290 Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- CAS No. 60080-06-0](/img/structure/B14620290.png)
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and are often used as active pharmaceutical ingredients. Pyrimidoindoles exhibit a range of pharmacological properties, including antifungal, hypoglycemic, and anti-atherosclerotic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]indoles typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method features a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-a]indoles are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
Pyrimido[1,2-a]indoles undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyrimido[1,2-a]indoles to their tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and substituted pyrimidoindoles with various functional groups.
科学的研究の応用
Pyrimido[1,2-a]indoles have a wide range of scientific research applications:
Chemistry: They serve as intermediates in the synthesis of other biologically active molecules.
Biology: These compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pyrimido[1,2-a]indoles involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes or modulate receptors, leading to various biological effects. For example, their antifungal activity may result from the inhibition of fungal enzymes, while their hypoglycemic effect could be due to the modulation of glucose metabolism pathways .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]azepine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrimido[1,6-a]pyrimidine: Known for its use as cancer cell growth inhibitors and antioxidants.
Uniqueness
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its tetrahydro and dimethyl groups contribute to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
60080-06-0 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C13H16N2/c1-9-7-10(2)15-12-6-4-3-5-11(12)8-13(15)14-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
UQTMKGOMNNKOOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC3=C(N12)CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
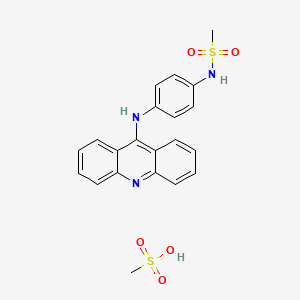
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
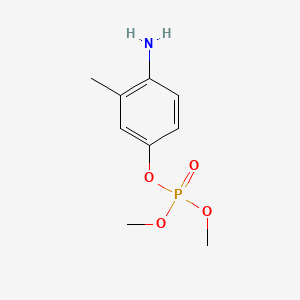


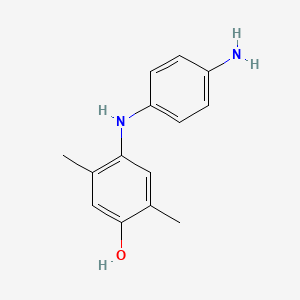
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

